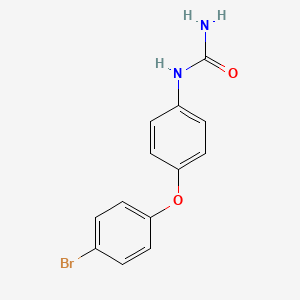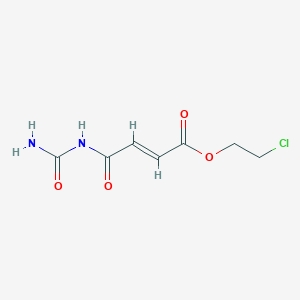
2-chloroethyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloroethyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate is a chemical compound with a complex structure that includes both chloroethyl and carbamoylamino functional groups
Méthodes De Préparation
The synthesis of 2-chloroethyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate involves multiple steps. One common method starts with the reaction of 2-chloroethylamine with maleic anhydride to form an intermediate. This intermediate is then reacted with urea under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using specific solvents and catalysts.
Analyse Des Réactions Chimiques
2-chloroethyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide, leading to the replacement of the chloro group with other functional groups.
Applications De Recherche Scientifique
2-chloroethyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-chloroethyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can inhibit their function. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell death by damaging DNA.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-chloroethyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate include:
Bis(2-chloroethyl)ether: This compound also contains chloroethyl groups and is used in polymer chemistry.
N,N-bis(2-chloroethyl)amine: Known for its use in the synthesis of nitrogen mustards, which are compounds with anticancer properties.
Carbamic acid, 2-chloroethyl ester: This compound shares the chloroethyl and carbamate functional groups and is used in various chemical reactions.
Propriétés
Numéro CAS |
6626-93-3 |
|---|---|
Formule moléculaire |
C7H9ClN2O4 |
Poids moléculaire |
220.61 g/mol |
Nom IUPAC |
2-chloroethyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate |
InChI |
InChI=1S/C7H9ClN2O4/c8-3-4-14-6(12)2-1-5(11)10-7(9)13/h1-2H,3-4H2,(H3,9,10,11,13)/b2-1+ |
Clé InChI |
SWZGDZWIALRYAN-OWOJBTEDSA-N |
SMILES isomérique |
C(CCl)OC(=O)/C=C/C(=O)NC(=O)N |
SMILES canonique |
C(CCl)OC(=O)C=CC(=O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


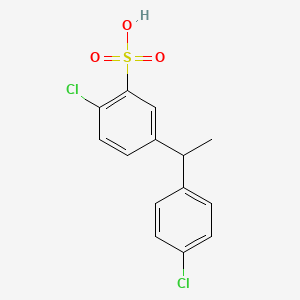
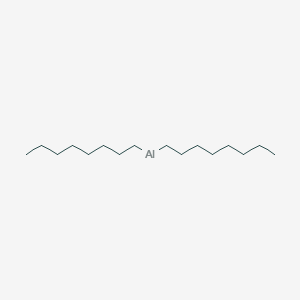
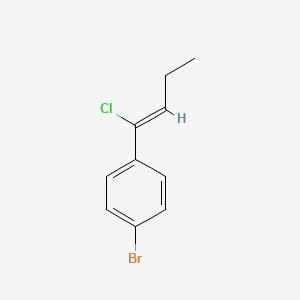
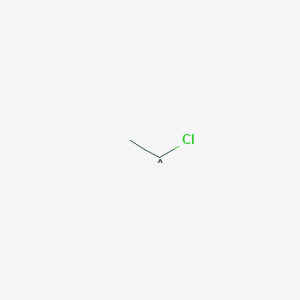
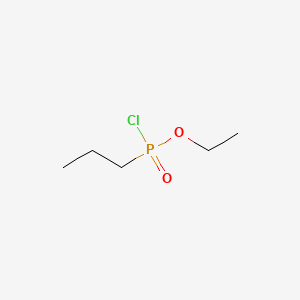

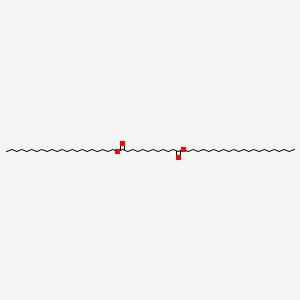
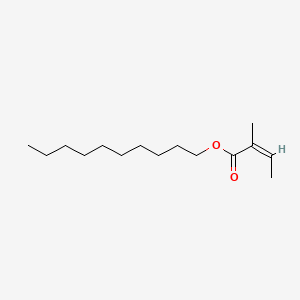
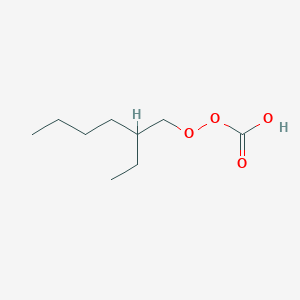
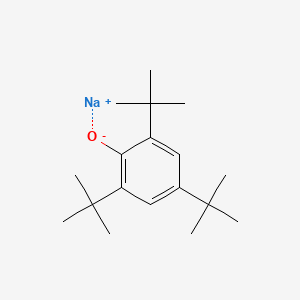
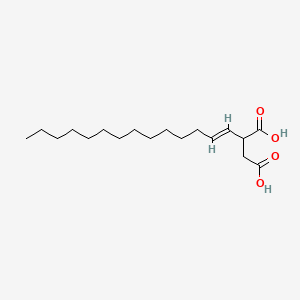
![1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647987.png)

